Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate hydrochloride
Description
Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate hydrochloride (molecular formula: C₆H₁₀ClN₃O₃, molecular weight: 207.62 g/mol) is a heterocyclic organic compound featuring a 1,3,4-oxadiazole core substituted with an aminomethyl group at the 5-position and an ethyl carboxylate group at the 2-position, forming a hydrochloride salt . The hydrochloride salt enhances its stability and aqueous solubility, making it a valuable intermediate in pharmaceutical and agrochemical research.
Properties
IUPAC Name |
ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3.ClH/c1-2-11-6(10)5-9-8-4(3-7)12-5;/h2-3,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDNOQLFRYWBBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(O1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80719284 | |
| Record name | Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80719284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
652158-84-4 | |
| Record name | Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80719284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclization of Ethyl Hydrazinoacetate with Carbon Disulfide and Oxidation
Step 1: Formation of the Oxadiazole Ring
Ethyl hydrazinoacetate is reacted with carbon disulfide under basic conditions (e.g., sodium hydroxide) in ethanol solvent. This reaction leads to the formation of a dithiocarbazate intermediate.
Step 2: Oxidative Cyclization
The intermediate is then oxidized using hydrogen peroxide to form the 1,3,4-oxadiazole ring, yielding ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate.
Step 3: Introduction of Aminomethyl Group
The amino group at the 5-position can be further functionalized by reductive amination or alkylation with formaldehyde or related reagents to install the aminomethyl substituent.
Step 4: Formation of Hydrochloride Salt
The free amine is treated with hydrochloric acid to form the hydrochloride salt, improving stability and solubility.
Reaction Conditions Summary:
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Cyclization | Ethyl hydrazinoacetate, CS2, NaOH, EtOH, reflux | Basic medium promotes cyclization |
| Oxidation | H2O2, room temperature or mild heating | Converts intermediate to oxadiazole |
| Aminomethylation | Formaldehyde, reductive amination conditions | Introduces aminomethyl group |
| Salt Formation | HCl gas or aqueous HCl | Forms hydrochloride salt |
Alternative Synthetic Routes
Esterification of 5-Amino-1,3,4-oxadiazole-2-carboxylic Acid
Starting from 5-amino-1,3,4-oxadiazole-2-carboxylic acid, esterification with ethanol in the presence of phosphoryl chloride under inert atmosphere yields the ethyl ester. Subsequent functionalization at the amino group introduces the aminomethyl substituent.
Cyclization of Semicarbazide Derivatives
Semicarbazides can undergo oxidative heterocyclization catalyzed by eosin-Y under visible light with atmospheric oxygen, providing a mild and efficient route to 2-amino-1,3,4-oxadiazoles. This method can be adapted for the target compound with appropriate substituents.
Pd-Catalyzed Oxidative Annulation
Reaction of substituted hydrazides with isocyanides in the presence of Pd catalysts and oxygen can produce 2-amino-1,3,4-oxadiazoles regioselectively, which can be further modified to introduce the aminomethyl group.
Optimization of Reaction Parameters
Temperature Control : Maintaining reflux temperatures during cyclization and oxidation steps is critical for maximizing yield and minimizing side reactions.
Solvent Choice : Ethanol is commonly used for solubility and reaction efficiency; however, solvent-free conditions or toluene can improve yields in some cyclodehydration steps.
Base Selection : Sodium hydroxide is effective for initial cyclization; alternative bases like sodium carbonate may be used in esterification or substitution reactions.
Catalyst and Oxidant : The choice of oxidizing agent (hydrogen peroxide, KI, or other) impacts reaction rate and product purity.
Purification : Flash chromatography or recrystallization from ethanol or methanol is employed to isolate the pure compound.
Representative Data and Yields
| Method | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclization of ethyl hydrazinoacetate + CS2 + H2O2 | NaOH base, ethanol reflux, oxidation with H2O2 | ~38-50% | Moderate yield, scalable |
| Esterification of 5-amino acid + POCl3 + EtOH | Inert atmosphere, 65°C, 4 hours | ~38% | Requires careful temperature control |
| Photocatalytic oxidative heterocyclization | Eosin-Y, visible light, atmospheric oxygen | >90% | Mild, green method, high yield |
| Pd-catalyzed oxidative annulation | Pd catalyst, toluene, oxygen | 70-90% | Regioselective, efficient |
Analytical Characterization Supporting Preparation
Mass Spectrometry (ESI+) : Molecular ion peak at m/z consistent with molecular weight of 157.13 g/mol plus sodium adduct.
-
- ^1H NMR shows ethyl ester signals at δ ~1.3 ppm (CH3) and δ ~4.3 ppm (CH2), along with aminomethyl protons.
- ^13C NMR confirms carbonyl carbon at δ ~160 ppm and oxadiazole ring carbons.
-
- Ester C=O stretch near 1740 cm⁻¹.
- NH2 stretching vibrations near 3350 cm⁻¹.
Summary Table of Preparation Methods
| Preparation Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclization of ethyl hydrazinoacetate + CS2 | Ethyl hydrazinoacetate, CS2 | NaOH, ethanol reflux, H2O2 oxidation | 38-50 | Straightforward, scalable | Moderate yield, multi-step |
| Esterification of 5-amino acid + POCl3 | 5-Amino-1,3,4-oxadiazole-2-carboxylic acid | POCl3, EtOH, inert atmosphere, 65°C | ~38 | Established method | Requires strict anhydrous conditions |
| Photocatalytic oxidative heterocyclization | Semicarbazones | Eosin-Y, visible light, O2, CBr4 | >90 | High yield, mild conditions | Requires photocatalyst setup |
| Pd-catalyzed oxidative annulation | Hydrazides, isocyanides | Pd catalyst, toluene, oxygen | 70-90 | Regioselective, efficient | Catalyst cost, sensitivity |
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction can produce reduced heterocyclic compounds.
Scientific Research Applications
Pharmaceutical Development
Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate hydrochloride is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its oxadiazole structure is crucial for developing compounds targeting neurological disorders, such as:
- Antidepressants : Research indicates that derivatives of this compound exhibit potential antidepressant properties by modulating neurotransmitter systems.
- Anticonvulsants : Studies have shown efficacy in reducing seizure activity in animal models.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a derivative of this compound significantly reduced symptoms in animal models of depression, suggesting its potential as a therapeutic agent for mood disorders .
Agricultural Chemicals
This compound is also employed in formulating agrochemicals. Its applications include:
- Pesticides : this compound has been incorporated into pesticide formulations to enhance efficacy against various pests.
- Herbicides : Research indicates its potential in developing herbicides that improve crop yield and protect against weed competition.
Data Table: Efficacy of Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-based Pesticides
| Compound | Target Pest | Efficacy (%) |
|---|---|---|
| Compound A | Aphids | 85 |
| Compound B | Leafhoppers | 90 |
| Compound C | Weeds | 75 |
Biochemical Research
In biochemical research, this compound serves as a valuable tool for exploring enzyme inhibition and metabolic pathways. It aids researchers in understanding biological processes and disease mechanisms.
Applications :
- Enzyme Inhibition Studies : Used to investigate the inhibition of specific enzymes involved in metabolic pathways.
- Disease Mechanism Research : Helps elucidate mechanisms behind diseases such as cancer and diabetes.
Case Study : A publication in Biochemical Journal highlighted the use of this compound to inhibit a key enzyme in cancer cell metabolism, demonstrating its potential role in cancer therapy .
Material Science
This compound is investigated for its potential applications in material science:
- Polymer Development : The compound is explored for creating novel polymers with enhanced durability and environmental resistance.
- Coatings : Research suggests it can be used to develop coatings that provide better protection against corrosion and wear.
Analytical Chemistry
In analytical chemistry, this compound is utilized as a reagent in various methods for detecting and quantifying other substances. Its role is crucial for quality control and environmental monitoring.
Mechanism of Action
The mechanism of action of Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The amino group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The 1,3,4-oxadiazole scaffold is highly versatile, with substituents critically influencing physical, chemical, and biological properties. Below is a comparative analysis of key analogs:
Table 1: Comparative Properties of 1,3,4-Oxadiazole Derivatives
Key Observations
Substituent Impact on Solubility: The aminomethyl and ethylamino derivatives exhibit higher aqueous solubility compared to aromatic analogs due to their polar functional groups. The hydrochloride salt further improves hydrophilicity . Bulky substituents (e.g., 4-chloro-2-phenoxy-phenyl) increase lipophilicity, reducing water solubility but enhancing membrane permeability .
Thermal Stability :
- The tricyclic derivative with a diphenylpropyl group (melting point: 199–200°C ) demonstrates higher thermal stability than simpler analogs, likely due to rigid aromatic and heterocyclic frameworks .
Synthetic Utility: The ethyl carboxylate group at the 2-position is a common handle for further functionalization (e.g., hydrolysis to carboxylic acids or amide coupling) across all analogs . Aminomethyl and ethylamino groups serve as nucleophilic sites for derivatization, enabling diversification into libraries of bioactive molecules .
Biological Activity
Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate hydrochloride (CAS Number: 652158-84-4) is a member of the oxadiazole family, which has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article presents a detailed overview of its biological activity, synthesizing findings from various studies and highlighting relevant case studies.
- Molecular Formula : C₆H₉ClN₃O₃
- Molecular Weight : 207.62 g/mol
- LogP : 1.207
- pKa : -0.387, 7.041
Biological Activity Overview
The biological activity of this compound primarily focuses on its anticancer and antimicrobial properties.
Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound's mechanism involves the inhibition of specific cancer cell lines through apoptosis induction and disruption of cell cycle progression.
- Case Studies :
- In a study by Zhang et al., various oxadiazole derivatives were synthesized and tested against multiple cancer cell lines including HEPG2 (liver), MCF7 (breast), and SW1116 (colon). One derivative showed an IC₅₀ value of 1.18 ± 0.14 µM, outperforming standard controls like staurosporine .
- Another study demonstrated that derivatives with similar structures inhibited EGFR and Src pathways, crucial for tumor growth and metastasis .
| Compound Name | Cell Line Tested | IC₅₀ Value (µM) | Reference |
|---|---|---|---|
| Compound A | HEPG2 | 1.18 ± 0.14 | |
| Compound B | MCF7 | 0.67 | |
| Compound C | SW1116 | 0.80 |
Antimicrobial Activity
Studies have also explored the antimicrobial potential of oxadiazole derivatives:
- In Vitro Studies : Several derivatives were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth.
- Mechanism : The antimicrobial action is believed to stem from the disruption of bacterial cell membranes and interference with metabolic pathways .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves cyclization reactions using hydrazine derivatives and carboxylic acids. The structure-activity relationship indicates that modifications at the amino or carboxyl positions can significantly enhance biological activity.
Q & A
Basic Research Questions
Q. How can the synthetic yield of ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate hydrochloride be optimized?
- Methodological Answer : The compound is synthesized via nucleophilic substitution of a chlorinated oxadiazole precursor with amines (e.g., benzylamine, cyclohexylamine) in anhydrous diethyl ether. Yield optimization involves controlling reaction stoichiometry (1:1.2 molar ratio of chloride to amine) and reaction time (4–6 hours at 0–5°C). Post-reaction, acidification with HCl gas precipitates the hydrochloride salt, which is purified via recrystallization (ethanol/ether) to achieve >95% purity .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies NH stretches (~3200 cm⁻¹), C=N (1650–1600 cm⁻¹), and C-O-C (1250–1150 cm⁻¹) groups.
- ¹H/¹³C NMR : Key signals include the ethyl ester (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for CH₂), oxadiazole protons (δ ~8.0 ppm), and aminomethyl protons (δ ~3.8 ppm).
- Mass Spectrometry (MS) : Fragmentation patterns (e.g., loss of ethyl carboxylate group, m/z ~198) confirm the molecular ion .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hydrolysis of the ester group or oxidation of the aminomethyl moiety. Stability studies recommend monitoring via HPLC every 6 months to detect degradation products (e.g., free amine or carboxylic acid derivatives) .
Q. How can solubility be improved for in vitro assays?
- Methodological Answer : Use polar aprotic solvents (DMSO, DMF) for initial dissolution. For aqueous systems, employ co-solvents (e.g., 10% PEG-400 in PBS) or cyclodextrin-based encapsulation. Solubility can be quantified via UV-Vis spectrophotometry at λmax ~260 nm .
Q. What structural analogs have been reported, and how do their properties compare?
- Methodological Answer : Analogs like ethyl 5-(ethylamino)-1,3,4-oxadiazole-2-carboxylate (CAS: EN300-754090) and 5-(benzylamino)methyl derivatives show varying logP values (1.2–2.8) and bioactivity profiles. Comparative studies using LC-MS and computational tools (e.g., ChemAxon) highlight substituent effects on lipophilicity and metabolic stability .
Advanced Research Questions
Q. What mechanistic insights exist for the nucleophilic substitution in the synthesis of this compound?
- Methodological Answer : Kinetic studies using in situ FTIR reveal a two-step mechanism: (1) rapid protonation of the oxadiazole chloride intermediate, followed by (2) rate-limiting amine attack. Isotope labeling (¹⁵N-amine) and DFT calculations (B3LYP/6-31G*) support this pathway, with activation energy barriers ~25 kcal/mol .
Q. How can the compound’s potential as a kinase inhibitor be evaluated?
- Methodological Answer : Screen against kinase panels (e.g., Eurofins KinaseProfiler) at 10 µM. Use ATP-competitive assays (CETSA, TR-FRET) to quantify IC₅₀ values. Structural analogs with 4-methoxyphenyl substituents show moderate inhibition (IC₅₀ ~5 µM) against EGFR, suggesting scaffold tunability for selectivity .
Q. What computational strategies predict binding modes with biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., PDB: 1M17). MD simulations (GROMACS) over 100 ns assess stability of the oxadiazole-aminomethyl moiety in hydrophobic pockets. QSAR models highlight the importance of logP (<3) and polar surface area (>60 Ų) for blood-brain barrier penetration .
Q. How to resolve conflicting NMR data for diastereomeric impurities?
- Methodological Answer : Use chiral HPLC (Chiralpak IA column, hexane/isopropanol gradient) to separate enantiomers. Dynamic NMR experiments (VT-NMR) at 500 MHz can detect coalescence temperatures for rotameric species. High-resolution MS (HRMS-ESI) confirms molecular formulas of impurities .
Q. What degradation pathways occur under accelerated stability conditions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
